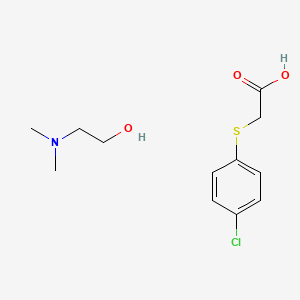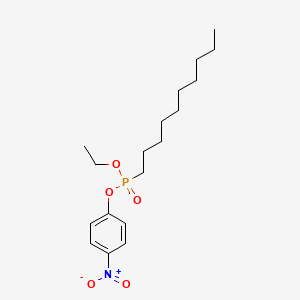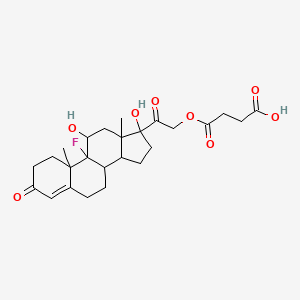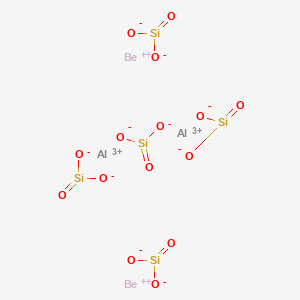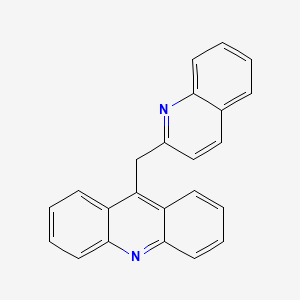
Acridine, 9-(2-quinolylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 9-(2-quinolylmethyl)-: is a heterocyclic aromatic compound that belongs to the acridine family Acridines are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, material science, and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acridine derivatives, including Acridine, 9-(2-quinolylmethyl)-, typically involves the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid, such as sulfuric acid or hydrochloric acid. This is followed by a cyclization step to produce the acridine core . Another common method is the Bernthsen Acridine synthesis, which uses zinc chloride as a catalyst and benzoic acid as a starting material .
Industrial Production Methods: Industrial production methods for acridine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the efficient production of high-quality acridine compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Acridine, 9-(2-quinolylmethyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as zinc metal or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Zinc metal, sodium borohydride.
Substitution: Alkyl iodides, alkaline potassium ferricyanide.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Reduced acridine derivatives.
Substitution: N-alkyl acridinium iodides, N-alkyl acridones.
Applications De Recherche Scientifique
Acridine, 9-(2-quinolylmethyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Acridine, 9-(2-quinolylmethyl)- primarily involves DNA intercalation. This compound intercalates between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and DNA polymerase . This leads to the inhibition of DNA replication and transcription, making it a potent anticancer agent. Additionally, its interaction with proteins and enzymes contributes to its antimicrobial and neuroprotective effects .
Comparaison Avec Des Composés Similaires
- Acriflavine
- Proflavine
- Quinacrine
- Tacrine
- Velnacrine
Comparison: Acridine, 9-(2-quinolylmethyl)- is unique due to its specific structural features, which confer distinct biological activities. While other acridine derivatives like acriflavine and proflavine are primarily used as antiseptics and antimicrobial agents, Acridine, 9-(2-quinolylmethyl)- has shown promise in cancer therapy and neuroprotection . Its ability to intercalate DNA and interact with proteins makes it a versatile compound with a broader range of applications compared to its analogs .
Propriétés
Numéro CAS |
30670-47-4 |
|---|---|
Formule moléculaire |
C23H16N2 |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
9-(quinolin-2-ylmethyl)acridine |
InChI |
InChI=1S/C23H16N2/c1-4-10-21-16(7-1)13-14-17(24-21)15-20-18-8-2-5-11-22(18)25-23-12-6-3-9-19(20)23/h1-14H,15H2 |
Clé InChI |
ILHALOHHYDDHGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)CC3=C4C=CC=CC4=NC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


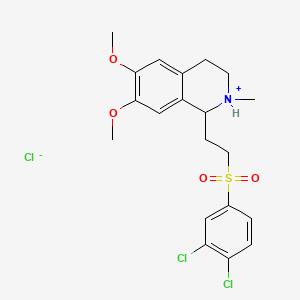

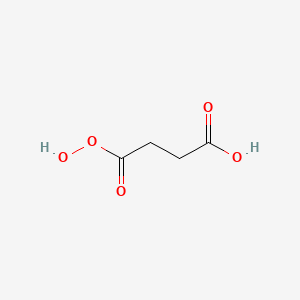
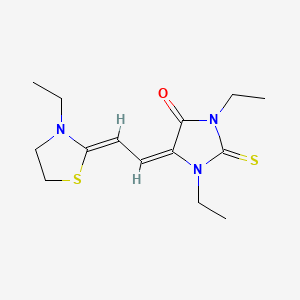

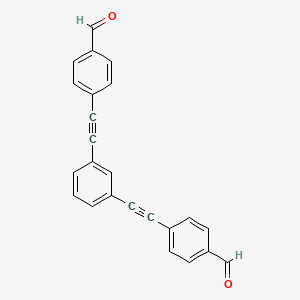
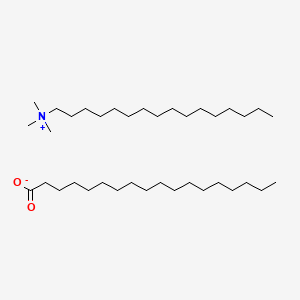
![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
